Physical and chemical properties of 3-Pyridyl Trifluoromethanesulfonate
Physical and chemical properties of 3-Pyridyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Pyridyl Trifluoromethanesulfonate, a versatile reagent in organic synthesis and medicinal chemistry. This document details its characteristics, synthesis, and reactivity, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key processes.
Core Physical and Chemical Properties
3-Pyridyl trifluoromethanesulfonate, also known as 3-pyridyl triflate, is a powerful electrophilic reagent.[1] The trifluoromethanesulfonate (triflate) group is an excellent leaving group, rendering the compound highly reactive in nucleophilic substitution reactions.[1] This property is crucial for the development of pharmaceuticals and agrochemicals, as it facilitates the modification of bioactive compounds and the synthesis of complex molecules.[1]
Physical Properties
3-Pyridyl trifluoromethanesulfonate is typically a colorless to light yellow or reddish-green clear liquid at room temperature.[2] Its physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₄F₃NO₃S | [3] |
| Molecular Weight | 227.16 g/mol | [3][4] |
| Appearance | Colorless to red to green clear liquid | [2] |
| Density | 1.49 g/mL | [2] |
| Refractive Index (n20/D) | 1.44 | [2] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | ChemicalBook |
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 107658-27-5 | [3][4] |
| PubChem CID | 11031579 | [4] |
| IUPAC Name | pyridin-3-yl trifluoromethanesulfonate | [4] |
| Synonyms | 3-Pyridyl triflate, Trifluoromethanesulfonic acid 3-pyridyl ester | [2][4] |
Synthesis of 3-Pyridyl Trifluoromethanesulfonate
The synthesis of aryl triflates, including 3-pyridyl trifluoromethanesulfonate, generally involves the reaction of the corresponding phenol (in this case, 3-hydroxypyridine) with a triflating agent. A common and effective method utilizes trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base.
General Reaction Scheme
The synthesis proceeds via the reaction of 3-hydroxypyridine with trifluoromethanesulfonic anhydride, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the triflic acid byproduct.
Caption: General reaction for the synthesis of 3-pyridyl trifluoromethanesulfonate.
Detailed Experimental Protocol
The following protocol is adapted from established methods for the synthesis of aryl triflates.[5]
Materials:
-
3-Hydroxypyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxypyridine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of trifluoromethanesulfonic anhydride (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 3-pyridyl trifluoromethanesulfonate by flash column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexanes.
Chemical Reactivity and Applications
3-Pyridyl trifluoromethanesulfonate is a versatile building block in organic synthesis, primarily due to the excellent leaving group ability of the triflate moiety.[1] This facilitates a variety of cross-coupling reactions and nucleophilic substitutions.
Cross-Coupling Reactions
Aryl triflates are widely used as substrates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures found in many pharmaceuticals and functional materials.
Caption: Key cross-coupling reactions involving 3-pyridyl trifluoromethanesulfonate.
Spectroscopic Data
While detailed, publicly available spectra for 3-pyridyl trifluoromethanesulfonate are limited, data for related compounds and general spectroscopic principles can provide an expected profile. PubChem lists the availability of 13C NMR and GC-MS data.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four protons on the pyridine ring. The chemical shifts and coupling patterns will be characteristic of a 3-substituted pyridine system.
-
¹³C NMR: The carbon NMR spectrum should exhibit six distinct signals: five for the pyridine ring carbons and one for the trifluoromethyl carbon, which will appear as a quartet due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will likely display characteristic absorption bands for the C-N and C=C stretching vibrations of the pyridine ring, as well as strong absorptions associated with the S=O and C-F bonds of the triflate group.
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak (M⁺) at m/z 227. Fragmentation would likely involve the loss of the triflate group or cleavage of the pyridine ring.
Safety and Handling
3-Pyridyl trifluoromethanesulfonate is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a skin and eye irritant.[4]
Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
3-Pyridyl trifluoromethanesulfonate is a valuable and reactive intermediate in organic synthesis. Its key feature is the triflate group, which serves as an excellent leaving group in a variety of important chemical transformations, particularly in palladium-catalyzed cross-coupling reactions. This guide provides essential information for researchers and professionals working with this compound, covering its physical and chemical properties, a detailed synthesis protocol, and important safety considerations. Further research into its applications is likely to continue expanding its utility in the fields of medicinal chemistry and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Pyridyl Trifluoromethanesulfonate | C6H4F3NO3S | CID 11031579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. First synthesis of ortho-trifluoromethylated aryl triflates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
